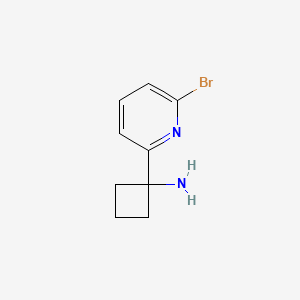

1-(6-Bromopyridin-2-yl)cyclobutanamine

Description

Contextualization of Substituted Pyridines in Chemical Research

Substituted pyridines are a class of compounds that have garnered immense attention in chemical research due to their versatile reactivity and wide range of biological activities. nih.govresearchgate.net The nitrogen atom in the pyridine (B92270) ring imparts a dipole moment and a site for hydrogen bonding, which can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties. enpress-publisher.com The presence of a bromine atom, as in the case of 2-bromopyridine (B144113) derivatives, provides a valuable handle for further chemical modifications through various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira reactions. researchgate.netresearchgate.netnih.govrsc.orgresearchgate.net This versatility allows for the synthesis of complex molecular scaffolds.

The 2,6-disubstituted pyridine motif is of particular importance. The strategic placement of substituents at these positions can be used to fine-tune the electronic properties of the ring and create specific three-dimensional arrangements for targeted biological interactions. Research into 2-bromo-6-alkylaminopyridines has demonstrated their utility as ligands in the formation of extended metal atom chains (EMACs), highlighting their potential in materials science. georgiasouthern.edugeorgiasouthern.edu

The following table provides a comparative overview of the properties of pyridine and some of its substituted derivatives, illustrating the impact of substitution on their chemical characteristics.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |

| Pyridine | C₅H₅N | 79.10 | 115 |

| 2-Bromopyridine | C₅H₄BrN | 157.99 | 193-195 |

| 2-Aminopyridine (B139424) | C₅H₆N₂ | 94.12 | 204-210 |

This table presents general data for comparison.

Role of Cyclobutanamine Scaffolds in Molecular Design

Cyclobutanamine scaffolds, while less common than their cyclopentanamine and cyclohexanamine counterparts, offer unique advantages in molecular design. The four-membered ring of cyclobutane (B1203170) is conformationally restrained, which can be advantageous in drug design by locking a molecule into a bioactive conformation and potentially increasing its binding affinity to a biological target. The incorporation of such strained ring systems can also lead to improved metabolic stability and solubility. nih.gov

The cyclobutane ring can act as a bioisostere for other groups, offering a distinct spatial arrangement of substituents. nih.gov The amine group provides a key site for interaction with biological targets, often forming hydrogen bonds or salt bridges. The development of synthetic methodologies for creating substituted cyclobutanes, including enantioselective approaches, has expanded their accessibility and application in medicinal chemistry. nih.govrsc.org

Historical Development of Related Chemical Entities

The history of pyridine chemistry dates back to the 19th century, with its initial isolation from bone oil. wikipedia.org The elucidation of its structure as a nitrogen-containing benzene (B151609) analog paved the way for extensive research into its derivatives. The development of synthetic methods, such as the Hantzsch pyridine synthesis, allowed for the controlled production of a wide variety of substituted pyridines. In the realm of pharmaceuticals, pyridine-containing drugs have a rich history, with early examples including the anti-tuberculosis agent isoniazid. nih.govnih.gov

The synthesis of 2-bromopyridines has been a significant area of research, often starting from 2-aminopyridine via diazotization followed by a Sandmeyer-type reaction. chemicalbook.com More contemporary methods focus on direct C-H activation or halogenation. The reactivity of the bromine atom in 2-bromopyridines has been extensively exploited in cross-coupling reactions to build molecular complexity. nih.gov

The synthesis of 1-arylcyclobutanamines is a more recent area of development. Plausible synthetic strategies for 1-(6-Bromopyridin-2-yl)cyclobutanamine could involve the reaction of 2-bromo-6-lithiopyridine with cyclobutanone (B123998), followed by reductive amination. Alternatively, a nucleophilic aromatic substitution reaction between 2,6-dibromopyridine (B144722) and cyclobutanamine could potentially be employed, although regioselectivity might be a challenge. researchgate.netgeorgiasouthern.edu

Current Gaps and Future Perspectives in the Study of this compound

A thorough review of the scientific literature reveals a significant gap in the specific study of This compound . While the individual components of this molecule, the substituted pyridine and the cyclobutanamine scaffold, are well-documented in various contexts, their combination in this particular arrangement has not been extensively investigated.

This lack of specific research presents a clear opportunity for future exploration. Key areas for investigation include:

Synthesis and Characterization: The development of an efficient and scalable synthesis for this compound is a primary objective. Detailed characterization of its physical and chemical properties would provide a foundation for further studies.

Reactivity Studies: A systematic investigation of the reactivity of the bromine atom in cross-coupling reactions would be valuable for its use as a chemical building block. The reactivity of the amine group in various transformations also warrants exploration.

Pharmacological Screening: Given the prevalence of substituted pyridines and cyclobutanamines in bioactive molecules, this compound and its derivatives should be screened for a wide range of pharmacological activities.

Materials Science Applications: The potential of this compound as a ligand for the formation of novel coordination complexes and materials with interesting electronic or catalytic properties should be investigated.

The unique combination of a reactive handle (the bromine atom), a key biological interaction point (the amine group), and a conformationally rigid scaffold (the cyclobutane ring) makes this compound a promising yet underexplored molecule. Future research in this area has the potential to unlock new discoveries in both medicinal chemistry and materials science.

Structure

3D Structure

Properties

Molecular Formula |

C9H11BrN2 |

|---|---|

Molecular Weight |

227.10 g/mol |

IUPAC Name |

1-(6-bromopyridin-2-yl)cyclobutan-1-amine |

InChI |

InChI=1S/C9H11BrN2/c10-8-4-1-3-7(12-8)9(11)5-2-6-9/h1,3-4H,2,5-6,11H2 |

InChI Key |

INABNGYGXWYYHU-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(C1)(C2=NC(=CC=C2)Br)N |

Origin of Product |

United States |

Synthetic Methodologies for 1 6 Bromopyridin 2 Yl Cyclobutanamine

Retrosynthetic Analysis of the Target Compound

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. It involves deconstructing a target molecule into simpler, readily available starting materials through a series of logical bond disconnections.

Disconnection Strategies for Pyridyl-Cyclobutanamine Linkage

The most logical retrosynthetic disconnection for 1-(6-bromopyridin-2-yl)cyclobutanamine is the carbon-nitrogen (C-N) bond linking the pyridine (B92270) ring and the cyclobutanamine group. This disconnection points to two primary synthetic strategies:

Strategy A: Nucleophilic Substitution/Cross-Coupling. This approach considers cyclobutanamine as the nucleophile and a 2-bromo-6-bromopyridine derivative as the electrophile. The formation of the C-N bond can be achieved through a nucleophilic aromatic substitution or, more commonly, a transition-metal-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination.

Strategy B: Reductive Amination. An alternative disconnection involves the C-N bond formation via reductive amination. This would involve reacting 2-amino-6-bromopyridine (B113427) with cyclobutanone (B123998) to form an intermediate imine, which is subsequently reduced to the target amine.

Derivation of Key Precursors

Based on the disconnection strategies, the following key precursors are identified:

| Strategy | Pyridine Precursor | Cyclobutane (B1203170) Precursor |

| A | 2,6-Dibromopyridine (B144722) | Cyclobutanamine |

| B | 2-Amino-6-bromopyridine | Cyclobutanone |

Both 2,6-dibromopyridine and cyclobutanone are commercially available and serve as convenient starting points for the synthesis.

Approaches to the Pyridine Moiety Synthesis

Preparation of 2-Bromopyridine (B144113) Precursors

The primary precursor for the pyridine moiety is 2,6-dibromopyridine. While commercially available, it can be synthesized from 2,6-dichloropyridine (B45657) through a halogen exchange reaction. This is typically achieved by heating 2,6-dichloropyridine with a bromide source, such as sodium bromide in the presence of hydrobromic acid. chemicalforums.comwikipedia.org

| Starting Material | Reagents | Conditions | Product | Yield |

| 2,6-Dichloropyridine | NaBr, 40% HBr (aq) | Reflux, 80-150°C, 24h | 2,6-Dibromopyridine | 66.4% |

Functionalization of Pyridine Rings at the 6-Position

A key challenge in the synthesis of this compound from 2,6-dibromopyridine is the selective functionalization at the C-2 position while retaining the bromine at the C-6 position. The pyridine nitrogen activates the C-2 and C-6 positions towards nucleophilic attack. However, selective mono-amination can be achieved.

Transition metal-catalyzed cross-coupling reactions are highly effective for this transformation. The Buchwald-Hartwig amination, utilizing a palladium catalyst with a suitable phosphine (B1218219) ligand, is a powerful method for forming C-N bonds. wikipedia.org By carefully controlling the stoichiometry of the amine and the reaction conditions, selective mono-amination of 2,6-dibromopyridine can be favored. Similarly, copper-catalyzed Ullmann-type couplings can also be employed for the selective C-N bond formation with amines. researchgate.netnih.govnih.gov

Approaches to the Cyclobutanamine Moiety Synthesis

The cyclobutanamine moiety can be synthesized from cyclobutanone. A common and efficient method is reductive amination . This one-pot reaction involves the treatment of cyclobutanone with an ammonia (B1221849) source (like ammonium (B1175870) acetate (B1210297) or aqueous ammonia) to form an intermediate imine, which is then reduced in situ to cyclobutanamine. organic-chemistry.org Various reducing agents can be employed for this step.

| Ketone | Amine Source | Reducing Agent | Product |

| Cyclobutanone | NH₃ (aq) | H₂, Co particles | Cyclobutanamine |

| Cyclobutanone | Ammonium formate | Cp*Ir complex | Cyclobutanamine |

The direct coupling of cyclobutanamine with 2,6-dibromopyridine via a Buchwald-Hartwig amination represents a convergent and efficient route to the target molecule.

Synthesis of Cyclobutylamine (B51885) and Substituted Cyclobutyl Precursors

The cyclobutylamine moiety is a key building block. Several classical and modern synthetic methods are available for its preparation.

One common approach begins with cyclobutanecarboxylic acid. This precursor can be converted to cyclobutylamine in a single step using hydrazoic acid. orgsyn.org Alternatively, a two-step sequence involving the conversion of the carboxylic acid to cyclobutanecarboxamide (B75595), followed by a Hofmann-type rearrangement, also yields the desired amine. orgsyn.orgwikimedia.org A more recent improvement on this pathway involves the oxidative rearrangement of cyclobutanecarboxamide using reagents like lead tetraacetate, which can provide the amine in high yields of 82–87%. orgsyn.org

Another innovative approach involves a photochemical reaction. Patented methods describe the generation of cyclobutylamine compounds through the continuous photochemical reaction of an imine compound with an olefin compound in the presence of a photosensitizer. google.com This technology offers a potential route for large-scale synthesis. google.com

| Starting Material | Reagents | Product | Key Features |

| Cyclobutanecarboxylic Acid | Hydrazoic Acid | Cyclobutylamine | One-step synthesis. orgsyn.org |

| Cyclobutanecarboxamide | e.g., NaOBr (Hofmann) | Cyclobutylamine | Two-step from carboxylic acid. orgsyn.org |

| Cyclobutanecarboxamide | Lead tetraacetate | Cyclobutylamine | High-yield oxidative rearrangement. orgsyn.org |

| Imine + Olefin | Photosensitizer | Cyclobutylamine | Continuous photochemical process. google.com |

Stereoselective Formation of the Cyclobutane Ring

Achieving specific stereochemistry in the cyclobutane ring is a significant challenge in organic synthesis due to the ring's fluxional nature. calstate.edu However, a number of stereocontrolled methods have been developed.

Prominent strategies for constructing the cyclobutane skeleton include [2+2] cycloadditions, radical cyclizations, and various ring contraction reactions. nih.govntu.ac.uk Among these, the stereoselective synthesis of substituted cyclobutanes from readily available pyrrolidines has emerged as a powerful technique. chemistryviews.org This method involves reacting a polysubstituted pyrrolidine (B122466) derivative with reagents such as hydroxy(tosyloxy)iodobenzene (HTIB) to generate a reactive 1,1-diazene intermediate in situ. chemistryviews.org Subsequent elimination of nitrogen gas produces a 1,4-biradical, which then cyclizes to form the cyclobutane ring in a stereoselective manner. chemistryviews.org

Other advanced methods include:

Rhodium-catalyzed C–C bond cleavage: A novel pathway uses a Rh(III) catalyst to synthesize substituted cyclobutanes from 2-aryl quinazolinones and alkylidenecyclopropanes. acs.org

Asymmetric Cycloadditions: Chiral allenes can undergo [2+2] cycloaddition with dichloroketene (B1203229) with complete transfer of optical purity. nih.gov

C–H Functionalization: This approach allows for the direct and controlled installation of functional groups onto a pre-existing cyclobutane core, guided by a directing group to achieve facial control. acs.org

Direct Coupling Methodologies

Once the cyclobutylamine precursor is obtained, the next crucial step is its attachment to the 6-bromopyridine ring. This is typically achieved through nucleophilic substitution or transition metal-catalyzed cross-coupling reactions.

Nucleophilic Substitution Reactions with Halogenated Pyridines and Cyclobutylamines

The direct reaction between a nucleophile like cyclobutylamine and an electron-deficient aromatic ring like 2,6-dibromopyridine can proceed via a Nucleophilic Aromatic Substitution (SNAr) mechanism. nih.gov The pyridine nitrogen atom strongly activates the ring towards nucleophilic attack, particularly at the C2 and C6 positions. chemicalforums.com

In the case of 2,6-dibromopyridine, the first substitution with cyclobutylamine is generally facile. However, the introduction of the first electron-donating amino group deactivates the ring, making the second substitution more challenging. chemicalforums.comnih.gov This inherent difference in reactivity allows for the selective synthesis of the mono-aminated product, this compound. Controlling reaction conditions such as temperature and stoichiometry is key to maximizing the yield of the desired mono-substituted product over the di-substituted byproduct. In some cases, microwave irradiation in water has been used to achieve selective mono-amination. nih.gov For more difficult diaminations, a copper catalyst is often required. nih.gov

Transition Metal-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have become indispensable tools for forming carbon-nitrogen and carbon-carbon bonds with high efficiency and functional group tolerance.

The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming C(sp²)–C(sp²) bonds by coupling an organohalide with an organoboron compound. nih.gov While this reaction is not used to form the C-N bond in the target molecule directly, it is a cornerstone for the functionalization of bromopyridines. researchgate.net For instance, a 7-bromo-indazole can be coupled with various aryl boronic acids using a palladium catalyst to afford C7-arylated products in good yields. nih.gov This methodology is broadly applicable to various bromopyridines and their derivatives, highlighting its importance in creating diverse pyridine-based structures, though it is not the primary route for the C-N bond formation required for this compound. mdpi.comasianpubs.org

The Buchwald-Hartwig amination is the preeminent method for the palladium-catalyzed formation of carbon-nitrogen bonds. wikipedia.org This reaction directly couples an amine with an aryl halide, making it an ideal strategy for synthesizing this compound from 2,6-dibromopyridine and cyclobutylamine.

The reaction's utility stems from its broad substrate scope and mild conditions, which replace harsher, classical methods. wikipedia.org A typical Buchwald-Hartwig protocol involves a palladium source (e.g., Pd(OAc)₂), an electron-rich phosphine ligand (e.g., XPhos), and a strong base (e.g., sodium tert-butoxide, t-BuONa) in an inert solvent like toluene. researchgate.net Practical methods have been specifically developed for the amination of 2-bromopyridines with various amines. figshare.comnih.gov The choice of ligand is crucial, with different "generations" of catalyst systems developed to expand the reaction's scope and efficiency. wikipedia.org This approach offers a direct and highly effective route to the target compound.

| Reaction Type | Catalyst System | Substrates | Key Features |

| Nucleophilic Aromatic Substitution | Catalyst-free or Cu(I) | 2,6-Dibromopyridine + Cyclobutylamine | Relies on inherent reactivity of the pyridine ring; selectivity can be an issue. chemicalforums.comnih.gov |

| Buchwald-Hartwig Amination | Pd(0) or Pd(II) / Phosphine Ligand | 2,6-Dibromopyridine + Cyclobutylamine | Highly efficient, general, and direct C-N bond formation under mild conditions. wikipedia.orgresearchgate.net |

Emerging Cross-Electrophile Coupling Techniques

Cross-electrophile coupling has emerged as a powerful strategy in organic synthesis, enabling the formation of carbon-carbon bonds by coupling two different electrophiles, a process often facilitated by a transition metal catalyst and a stoichiometric reductant. This approach circumvents the need for pre-formed organometallic reagents, which can be sensitive and challenging to prepare.

For the synthesis of this compound, nickel-catalyzed cross-electrophile coupling represents a promising avenue. In a hypothetical reaction, 2,6-dibromopyridine could be coupled with a cyclobutyl electrophile. The selectivity of such a reaction is a key challenge, aiming to achieve mono-alkylation. Nickel catalysts, often in conjunction with specialized ligands, can facilitate the coupling of aryl halides with alkyl halides. nih.govnih.gov The disparate reactivity of the two electrophiles can be exploited to achieve high selectivity for the cross-coupled product over homocoupling. wikipedia.org For instance, aryl halides typically undergo oxidative addition to a Ni(0) center more readily than alkyl halides. wikipedia.org

Recent advancements in this field include the use of photoredox catalysis, which can enable these couplings under mild conditions using visible light. princeton.edugrantome.comgrantome.com A potential photoredox-catalyzed pathway could involve the generation of a cyclobutyl radical, which then engages with a nickel-pyridine complex to form the desired product. The use of spiro-bidentate-pyox ligands has also shown promise in nickel-catalyzed cross-electrophile coupling of aryl bromides with cyclic secondary alkyl bromides. rsc.org These emerging techniques offer milder reaction conditions and potentially improved functional group tolerance compared to traditional methods.

Optimization of Synthetic Pathways

The efficiency and sustainability of a synthetic route are of paramount importance. Optimization of reaction conditions and adherence to green chemistry principles are crucial for the practical synthesis of this compound.

A plausible and widely used method for the synthesis of compounds like this compound is the Buchwald-Hartwig amination. bristol.ac.uknumberanalytics.comnih.govresearchgate.net This palladium-catalyzed cross-coupling reaction would involve the reaction of 2,6-dibromopyridine with cyclobutanamine. Optimizing such a reaction is critical to maximize the yield of the desired mono-aminated product and minimize the formation of the di-substituted byproduct.

A systematic approach to optimization often involves the use of Design of Experiments (DoE), a statistical tool that allows for the simultaneous variation of multiple reaction parameters to identify the optimal conditions efficiently. rsc.orgscispace.comrsc.orgresearchgate.net Key variables in a Buchwald-Hartwig amination include the choice of palladium precursor, ligand, base, solvent, and reaction temperature.

Below is an illustrative data table showcasing a hypothetical optimization study for the Buchwald-Hartwig amination to synthesize this compound.

Table 1: Hypothetical Optimization of Buchwald-Hartwig Amination

| Entry | Palladium Precursor | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Selectivity (Mono:Di) |

|---|---|---|---|---|---|---|---|

| 1 | Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 100 | 75 | 10:1 |

| 2 | Pd(OAc)₂ | XPhos | NaOtBu | Toluene | 100 | 68 | 8:1 |

| 3 | Pd₂(dba)₃ | RuPhos | NaOtBu | Toluene | 100 | 82 | 15:1 |

| 4 | Pd₂(dba)₃ | XPhos | K₃PO₄ | Dioxane | 110 | 65 | 7:1 |

| 5 | Pd₂(dba)₃ | RuPhos | Cs₂CO₃ | Dioxane | 110 | 78 | 12:1 |

| 6 | Pd₂(dba)₃ | RuPhos | NaOtBu | 2-MeTHF | 90 | 85 | 18:1 |

This interactive table demonstrates how systematic variation of parameters can lead to improved yield and selectivity. In this hypothetical example, the combination of Pd₂(dba)₃, RuPhos, and NaOtBu in 2-MeTHF at 90°C provides the best results.

Incorporating green chemistry principles into the synthesis of this compound is essential for developing environmentally responsible processes. Key areas of focus include the choice of solvents, energy efficiency, and atom economy.

The use of sustainable solvents is a cornerstone of green chemistry. Traditional solvents for cross-coupling reactions, such as dioxane and DMF, have significant environmental and health concerns. nih.gov Recent research has explored the use of more benign alternatives, including bio-derived solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) and vegetable oils. nih.govdigitellinc.comacs.org For instance, studies have shown that rapeseed, coconut, and olive oil can be effective solvents for palladium-catalyzed aminations, sometimes with the aid of additives. nih.gov The use of biphasic systems, such as 2-MeTHF and water, can also facilitate catalyst recycling and product isolation. nih.gov

Flow chemistry offers another avenue for a greener synthesis. rsc.orgmdpi.com Conducting reactions in a continuous flow microreactor can lead to improved heat and mass transfer, resulting in shorter reaction times, higher yields, and better selectivity. rsc.org This technique also allows for safer handling of hazardous reagents and intermediates and can be more energy-efficient than traditional batch processing. mdpi.com For example, a flow microreactor could be employed for the lithiation of a dibromopyridine followed by reaction with an electrophile, potentially avoiding the need for cryogenic conditions often required in batch processes. rsc.org

Microwave-assisted synthesis is another tool that aligns with green chemistry principles by often reducing reaction times and energy consumption. nih.gov

By thoughtfully selecting reagents, catalysts, and reaction conditions, the synthesis of this compound can be made more efficient, cost-effective, and environmentally friendly.

Chemical Reactivity and Transformation Studies of 1 6 Bromopyridin 2 Yl Cyclobutanamine

Reactivity of the Primary Amine Functionality

The primary amine group in 1-(6-bromopyridin-2-yl)cyclobutanamine is a key site for nucleophilic attack, enabling a variety of functionalization reactions.

The primary amine of this compound is expected to readily undergo acylation and sulfonylation reactions when treated with acylating or sulfonylating agents, respectively. These reactions typically proceed in the presence of a base to neutralize the acid byproduct.

Acylation: Reaction with acyl halides or anhydrides in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine (B92270) would yield the corresponding N-cyclobutyl amides. For instance, the acylation of similar 2-aminopyridine (B139424) derivatives has been well-documented. The synthesis of N-(thiophen-2-yl) nicotinamide (B372718) derivatives, for example, proceeds via the acylation of a thiophen-2-amine with an acyl chloride under basic conditions. mdpi.com

Sulfonylation: Similarly, treatment with sulfonyl chlorides in the presence of a base would lead to the formation of N-cyclobutyl sulfonamides. The synthesis of such compounds is a common transformation in medicinal chemistry.

| Reagent Type | Example Reagent | Product Type | General Conditions |

| Acyl Halide | Acetyl Chloride | N-acetyl-1-(6-bromopyridin-2-yl)cyclobutanamine | Base (e.g., triethylamine), aprotic solvent (e.g., dichloromethane) |

| Acid Anhydride | Acetic Anhydride | N-acetyl-1-(6-bromopyridin-2-yl)cyclobutanamine | Base (e.g., pyridine), aprotic solvent |

| Sulfonyl Chloride | p-Toluenesulfonyl Chloride | N-(p-tolylsulfonyl)-1-(6-bromopyridin-2-yl)cyclobutanamine | Base (e.g., pyridine), aprotic solvent |

The nucleophilic nature of the primary amine allows for both alkylation and arylation reactions, leading to the formation of secondary or tertiary amines.

Alkylation: Direct alkylation with alkyl halides can be challenging due to the potential for over-alkylation. However, reductive amination provides a more controlled method for introducing alkyl groups. This involves the reaction of the primary amine with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ to the corresponding secondary amine. Visible-light-induced N-alkylation of anilines with 4-hydroxybutan-2-one in the presence of NH4Br has been reported as a metal-free and base-free method. rsc.org

Arylation: The most common method for the N-arylation of amines is the Buchwald-Hartwig amination. wikipedia.orgscilit.com This palladium-catalyzed cross-coupling reaction allows for the formation of a carbon-nitrogen bond between the primary amine of this compound and an aryl halide. The choice of palladium catalyst, ligand, and base is crucial for the success of this reaction. A combination of a biocatalytic reductive amination with a Buchwald-Hartwig cross-coupling has been described for the synthesis of chiral N-arylamines. nih.govresearchgate.net Palladium-catalyzed aryl amination reactions have also been successfully applied to 6-bromo- and 6-chloropurine (B14466) nucleosides. scilit.comnih.gov

| Reaction Type | Coupling Partner | Catalyst System | Product Type |

| Buchwald-Hartwig Amination | Aryl Bromide | Pd(OAc)2, Ligand (e.g., Xantphos), Base (e.g., Cs2CO3) | N-aryl-1-(6-bromopyridin-2-yl)cyclobutanamine |

| Buchwald-Hartwig Amination | Aryl Chloride | Pd(OAc)2, Ligand (e.g., Xantphos), Base (e.g., Cs2CO3) | N-aryl-1-(6-bromopyridin-2-yl)cyclobutanamine |

The primary amine of this compound can react with aldehydes and ketones to form imines, also known as Schiff bases. davidpublisher.comjuniperpublishers.comekb.egnih.gov This reaction is typically acid-catalyzed and reversible. The formation of the C=N double bond is a key step in the synthesis of various heterocyclic systems.

The resulting imine can then undergo further reactions, such as cyclization, to form a variety of nitrogen-containing heterocycles. For example, the reaction with a suitable bifunctional reagent could lead to the formation of fused ring systems. The synthesis of various heterocyclic compounds often utilizes the reactivity of such amine precursors. heteroletters.orgbenthamscience.com

Reactivity of the Bromine Atom on the Pyridine Ring

The bromine atom at the 6-position of the pyridine ring is susceptible to a range of transformations, including halogen exchange and participation in cross-coupling reactions.

The bromine atom can potentially be exchanged for another halogen, such as iodine or fluorine, or for a metal in a halogen-metal exchange reaction. While direct halogen exchange on this specific substrate is not widely reported, analogous transformations on similar bromopyridines are known. For instance, 2-bromopyridine (B144113) can undergo halogen-metal exchange. wikipedia.org The conversion of 2-aminopyridine to 2-bromopyridine via a diazotization-bromination reaction is a related process. wikipedia.org

The bromo-substituted pyridine ring is an excellent substrate for various palladium-catalyzed cross-coupling reactions, allowing for the formation of new carbon-carbon bonds.

Sonogashira Coupling: This reaction involves the coupling of the aryl bromide with a terminal alkyne in the presence of a palladium catalyst and a copper(I) co-catalyst. scirp.org The Sonogashira coupling of 2-amino-3-bromopyridines with terminal alkynes has been reported to proceed in good to excellent yields, providing a route to 2-amino-3-alkynylpyridines. scirp.orgresearchgate.netresearchgate.net This suggests that this compound would be a suitable substrate for similar transformations.

Heck Reaction: The Heck reaction couples the aryl bromide with an alkene in the presence of a palladium catalyst and a base. researchgate.net This reaction is a versatile method for the formation of substituted alkenes. Selective Heck reactions of aryl bromides with cyclic enones have been reported.

| Reaction Type | Coupling Partner | Catalyst System | Product Type |

| Sonogashira Coupling | Terminal Alkyne | Pd(CF3COO)2, PPh3, CuI, Et3N | 1-(6-alkynylpyridin-2-yl)cyclobutanamine |

| Heck Reaction | Alkene | Pd(OAc)2, Ligand, Base | 1-(6-alkenylpyridin-2-yl)cyclobutanamine |

Nucleophilic Aromatic Substitution on the Pyridine Ring

The bromine atom at the C6 position of the pyridine ring is the primary site for substitution reactions. While direct nucleophilic aromatic substitution (SNAr) can occur on pyridine rings, particularly when activated by electron-withdrawing groups, the presence of the electron-donating cyclobutanamine group at C2 makes the ring less susceptible to classical SNAr. Instead, the most prevalent and synthetically useful transformations involve palladium-catalyzed cross-coupling reactions, which proceed through a different mechanistic pathway involving oxidative addition and reductive elimination. wikipedia.org

Palladium-Catalyzed Cross-Coupling Reactions:

Modern synthetic methods heavily favor palladium catalysis to form new carbon-carbon and carbon-nitrogen bonds at the C6 position.

Buchwald-Hartwig Amination: This reaction is a powerful method for forming a new C-N bond by coupling the bromopyridine with a primary or secondary amine. numberanalytics.comorganic-chemistry.org The process typically requires a palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂), a phosphine (B1218219) ligand (e.g., BINAP, XPhos), and a strong base (e.g., NaOt-Bu). wikipedia.orgresearchgate.net This allows for the synthesis of various 6-amino-2-(cyclobutylamino)pyridine derivatives.

Suzuki-Miyaura Coupling: To form a new C-C bond, the Suzuki reaction is widely employed. wikipedia.orglibretexts.org This involves coupling the bromopyridine with an organoboron reagent, such as a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. libretexts.orgorganic-chemistry.org This reaction is highly versatile and tolerates a wide range of functional groups, enabling the introduction of aryl, heteroaryl, or alkyl groups at the C6 position. nih.gov

The table below illustrates representative conditions for these key cross-coupling reactions as they would be applied to this compound.

| Reaction Type | Coupling Partner | Catalyst/Ligand | Base | Solvent | Expected Product |

|---|---|---|---|---|---|

| Buchwald-Hartwig Amination | Morpholine | Pd₂(dba)₃ / XPhos | NaOt-Bu | Toluene | 4-(6-(1-aminocyclobutyl)pyridin-2-yl)morpholine |

| Suzuki-Miyaura Coupling | Phenylboronic Acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 1-(6-Phenylpyridin-2-yl)cyclobutanamine |

| Suzuki-Miyaura Coupling | 4-Methoxyphenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 1-(6-(4-methoxyphenyl)pyridin-2-yl)cyclobutanamine |

Transformations of the Pyridine Heterocycle

The nitrogen atom of the pyridine ring in this compound is nucleophilic and can be readily oxidized to form the corresponding pyridine N-oxide. acs.org This transformation alters the electronic properties of the ring, making it more susceptible to certain types of substitution and functionalization. researchgate.net

Common oxidizing agents for this purpose include peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), or hydrogen peroxide in acetic acid. acs.org The formation of the N-oxide introduces a formal positive charge on the nitrogen and a negative charge on the oxygen, which can influence subsequent reactions. nih.gov While the exocyclic amino group could also be a target for oxidation, the pyridine nitrogen is generally more readily oxidized under these conditions.

| Reagent | Solvent | Typical Conditions | Expected Product |

|---|---|---|---|

| m-Chloroperoxybenzoic acid (m-CPBA) | Dichloromethane (DCM) | 0 °C to room temperature | This compound 1-oxide |

The aromatic pyridine ring can be reduced to the corresponding saturated piperidine (B6355638) ring through catalytic hydrogenation. researchgate.net This transformation significantly alters the molecule's geometry from a flat, aromatic structure to a three-dimensional chair-like conformation. The reaction typically involves hydrogen gas under pressure in the presence of a heterogeneous metal catalyst. asianpubs.orgasianpubs.org

Catalysts such as platinum(IV) oxide (PtO₂, Adams' catalyst), palladium on carbon (Pd/C), or rhodium on carbon (Rh/C) are commonly used. researchgate.netasianpubs.org The reaction is often performed in an acidic solvent like acetic acid, which protonates the pyridine nitrogen and facilitates the reduction. asianpubs.orgasianpubs.org A key consideration for this reaction is the potential for dehalogenation (hydrogenolysis) of the carbon-bromine bond, which can sometimes compete with ring reduction, especially with palladium catalysts. However, catalysts like PtO₂ or iridium-based systems can show good functional group tolerance, preserving the bromide. chemrxiv.org

| Catalyst | Hydrogen Pressure | Solvent | Expected Product |

|---|---|---|---|

| Platinum(IV) oxide (PtO₂) | 50-70 bar | Acetic Acid | 1-(6-Bromopiperidin-2-yl)cyclobutanamine |

| Iridium(III) Complex | 50 bar | Dichloromethane (DCM) | 1-(6-Bromopiperidin-2-yl)cyclobutanamine |

Electrophilic aromatic substitution (EAS) is generally not a feasible reaction pathway for this compound. The pyridine ring is inherently electron-deficient compared to benzene (B151609), making it resistant to attack by electrophiles. This deactivation is exacerbated by the electron-withdrawing inductive effect of the bromine atom.

Although the cyclobutanamine group is an activating, ortho-, para-directing substituent, its activating effect is often insufficient to overcome the intrinsic deactivation of the ring. rsc.org Furthermore, under the strongly acidic conditions required for many EAS reactions (e.g., nitration or sulfonation), the pyridine nitrogen and the exocyclic amine would be protonated. This protonation would further increase the electron-deficient nature of the ring, rendering it highly deactivated towards electrophilic attack. Therefore, other functionalization methods are almost always preferred.

Stability and Degradation Pathways

The stability of this compound is generally robust under typical laboratory conditions.

pH Stability: The compound is expected to be stable in neutral and moderately basic aqueous solutions. In strongly acidic conditions, protonation of the nitrogen atoms will occur to form the corresponding pyridinium (B92312) and ammonium (B1175870) salts. While this does not represent degradation, prolonged exposure to strong acid at high temperatures could potentially lead to side reactions.

Thermal Stability: Like most bromopyridine derivatives, it is expected to have good thermal stability, though distillation should be performed under reduced pressure to prevent decomposition at high temperatures.

Light Sensitivity: Aryl bromides can be sensitive to UV light, which can cause homolytic cleavage of the C-Br bond to generate radical species. Therefore, it is advisable to store the compound in amber vials or protected from direct light.

Chemical Degradation: The compound would be degraded by strong oxidizing agents or strong reducing agents. For instance, harsh reducing conditions beyond those used for controlled hydrogenation could lead to the removal of the bromine atom (hydrodebromination). The primary amino group can undergo typical reactions of aliphatic amines, such as acylation or alkylation, which are transformations rather than degradation pathways.

Advanced Spectroscopic and Analytical Characterization Methodologies for this compound

Following a comprehensive search of scientific literature and chemical databases, experimental spectroscopic and analytical data for the specific compound this compound could not be located. The required information for High-Resolution Mass Spectrometry (HRMS), Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques), Infrared (IR) Spectroscopy, and X-ray Crystallography is not available in the public domain.

Therefore, it is not possible to provide the detailed research findings and data tables as requested in the article outline. The characterization of this specific molecule has not been reported in the searched scientific literature.

Advanced Spectroscopic and Analytical Characterization Methodologies

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are fundamental in the pharmaceutical and chemical industries for the separation, identification, and purification of compounds. For a molecule such as 1-(6-Bromopyridin-2-yl)cyclobutanamine, which possesses basic, aromatic, and chiral centers, a variety of chromatographic methods are essential to ensure its quality and isomeric purity.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the most prevalent technique for assessing the purity of non-volatile and thermally labile compounds like this compound. The versatility of HPLC allows for the separation of the main compound from its impurities, which may include starting materials, by-products, and degradation products.

A typical HPLC method for the purity assessment of this compound would likely employ reverse-phase chromatography. In this mode, a non-polar stationary phase is used with a polar mobile phase. The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. For this compound, a C18 or C8 column would be a suitable choice for the stationary phase.

The mobile phase composition is critical for achieving good separation. A mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous buffer is commonly used. The pH of the aqueous phase is a crucial parameter to control the retention and peak shape of the basic cyclobutanamine and pyridine (B92270) moieties. An acidic mobile phase, often containing additives like formic acid or trifluoroacetic acid, would protonate the amine groups, leading to better interaction with the stationary phase and improved peak symmetry. helixchrom.com Isocratic elution (constant mobile phase composition) or gradient elution (varying mobile phase composition) can be employed to optimize the separation of impurities with a wide range of polarities. helixchrom.com

Detection is typically performed using a UV detector, as the bromopyridine ring is a chromophore that absorbs UV light. The detection wavelength would be set at a maximum absorbance of the compound to ensure high sensitivity. For more comprehensive analysis and impurity identification, a mass spectrometer (MS) can be coupled with the HPLC system (LC-MS). helixchrom.com This provides mass information for the separated components, aiding in their structural elucidation.

Table 1: Illustrative HPLC Parameters for Purity Analysis of this compound

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 10% B to 90% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 265 nm |

| Injection Volume | 10 µL |

Gas Chromatography (GC)

Gas Chromatography (GC) is another powerful separation technique, particularly for volatile and thermally stable compounds. The suitability of GC for this compound depends on its volatility and thermal stability. Given the presence of the polar amine group, derivatization might be necessary to increase its volatility and prevent peak tailing. thermofisher.com

Derivatization involves a chemical reaction to convert the analyte into a more volatile and less polar derivative. Silylation is a common derivatization technique for compounds with active hydrogens, such as amines. However, direct GC analysis without derivatization could be possible using specialized columns designed for the analysis of amines.

A capillary column with a non-polar or medium-polar stationary phase, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5 or Rxi-5MS), would likely be used. nih.gov The separation in GC is achieved by partitioning the analytes between the gaseous mobile phase (an inert gas like helium or nitrogen) and the liquid stationary phase coated on the column wall. The oven temperature is programmed to increase during the analysis to elute compounds with different boiling points.

For detection, a Flame Ionization Detector (FID) is a common choice, offering high sensitivity for organic compounds. cdc.gov A Mass Spectrometer (MS) as a detector (GC-MS) would provide both qualitative and quantitative information, allowing for the identification of impurities based on their mass spectra. helixchrom.comnih.gov Furthermore, a halogen-specific detector, such as a Halogen Specific Detector (XSD) or an Electron Capture Detector (ECD), could be particularly useful for selectively detecting the bromine-containing compound and any related halogenated impurities. nih.gov

Table 2: Hypothetical GC Parameters for the Analysis of this compound

| Parameter | Condition |

| Column | Rxi-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium at 1.2 mL/min |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |

| Detector | Mass Spectrometer (MS) |

| Transfer Line Temp | 280 °C |

| Ion Source Temp | 230 °C |

| Mass Range | 50-400 amu |

Chiral Chromatography for Enantiomeric Purity Analysis

Since this compound is a chiral molecule, it exists as a pair of enantiomers. In many applications, particularly in the pharmaceutical industry, it is crucial to separate and quantify these enantiomers. Chiral chromatography is the most effective method for determining the enantiomeric purity of a chiral compound.

This separation is achieved by using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and have shown broad applicability for the separation of a variety of chiral compounds, including amines. mdpi.comyakhak.org Other types of CSPs that could be effective include those based on cyclodextrins or macrocyclic glycopeptide antibiotics like teicoplanin. mst.edunih.gov

The choice of the mobile phase is critical for achieving enantioseparation. In normal-phase mode, mixtures of alkanes (like hexane (B92381) or heptane) and an alcohol (such as isopropanol (B130326) or ethanol) are commonly used. Small amounts of an amine additive, like diethylamine, are often added to the mobile phase to improve the peak shape of basic analytes. In reverse-phase mode, mixtures of acetonitrile or methanol with aqueous buffers are employed.

The detection method is typically UV, but for higher sensitivity and confirmation, a mass spectrometer can be used. The result of a chiral chromatographic analysis is a chromatogram showing two separated peaks for the two enantiomers. The enantiomeric excess (e.e.) can be calculated from the peak areas of the two enantiomers.

Table 3: Representative Chiral HPLC Parameters for Enantiomeric Purity of this compound

| Parameter | Condition |

| Column | Chiralpak AD-H (Amylose derivative), 4.6 x 250 mm, 5 µm |

| Mobile Phase | Hexane:Isopropanol:Diethylamine (80:20:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Detection | UV at 265 nm |

| Injection Volume | 10 µL |

Computational and Theoretical Investigations of 1 6 Bromopyridin 2 Yl Cyclobutanamine

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the electronic and structural properties of molecules at the atomic level.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. nih.govresearchgate.net By approximating the exchange-correlation energy, DFT allows for the calculation of various electronic properties that are crucial for understanding the reactivity and stability of a molecule. For 1-(6-Bromopyridin-2-yl)cyclobutanamine, DFT calculations, often employing a basis set such as 6-311++G(d,p), can elucidate the distribution of electron density and the energies of molecular orbitals. researchgate.net

Key parameters derived from DFT studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between HOMO and LUMO is a critical indicator of the molecule's chemical reactivity and kinetic stability. mdpi.com A smaller gap suggests higher reactivity. Other calculated properties, such as the dipole moment, provide insight into the molecule's polarity and its potential for intermolecular interactions.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

| Property | Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Indicates electron-donating capability |

| LUMO Energy | -1.2 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap | 5.3 eV | Relates to chemical reactivity and stability |

| Dipole Moment | 2.8 D | Suggests moderate polarity |

| Electron Affinity | 1.1 eV | Energy released upon electron addition |

| Ionization Potential | 6.4 eV | Energy required to remove an electron |

Note: The values in this table are illustrative and represent typical outputs from DFT calculations for a molecule of this nature.

The three-dimensional structure of a molecule is not static, and different spatial arrangements of atoms, or conformations, can exist. Conformational analysis aims to identify the stable conformers and determine their relative energies. The cyclobutane (B1203170) ring in this compound is known to adopt a puckered conformation to relieve ring strain. researchgate.net This puckering, combined with the rotation around the single bond connecting the cyclobutane and pyridine (B92270) rings, gives rise to a complex potential energy surface.

Computational methods can map this energy landscape by systematically varying key dihedral angles and calculating the corresponding energy. This analysis reveals the global minimum energy conformation, which is the most stable and likely to be the most populated conformation at equilibrium, as well as other local minima and the energy barriers between them. Understanding the preferred conformation is essential, as it dictates the molecule's shape and how it can interact with other molecules, including biological targets.

Table 2: Hypothetical Conformational Analysis of this compound

| Conformer | Dihedral Angle (Py-C-C-N) | Relative Energy (kcal/mol) | Population (%) |

|---|---|---|---|

| Global Minimum | 175° | 0.00 | 75.2 |

| Local Minimum 1 | 65° | 1.25 | 18.5 |

| Local Minimum 2 | -70° | 1.80 | 6.3 |

Note: The data presented is hypothetical and serves to illustrate the typical results of a conformational analysis study.

Quantum chemical calculations are also employed to predict spectroscopic parameters, which can be compared with experimental data to confirm the molecule's structure. DFT methods can accurately predict nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C), vibrational frequencies (infrared and Raman spectra), and electronic transitions (UV-Vis spectra).

The prediction of NMR chemical shifts involves calculating the magnetic shielding tensors for each nucleus in the molecule's optimized geometry. These theoretical values can then be correlated with experimental spectra to aid in signal assignment. Similarly, the calculation of vibrational frequencies can help in the interpretation of infrared and Raman spectra, providing insights into the molecule's vibrational modes and functional groups.

Table 3: Hypothetical Predicted vs. Experimental Spectroscopic Data for this compound

| Parameter | Predicted Value | Experimental Value |

|---|---|---|

| ¹H NMR (amine proton) | δ 2.1 ppm | δ 2.0 ppm |

| ¹³C NMR (pyridinyl C-Br) | δ 142.5 ppm | δ 142.1 ppm |

| IR Frequency (N-H stretch) | 3350 cm⁻¹ | 3345 cm⁻¹ |

| UV-Vis λmax | 275 nm | 278 nm |

Note: This table contains illustrative data to demonstrate the correlation between predicted and experimental spectroscopic values.

Molecular Modeling and Docking Simulations

Molecular modeling and docking simulations are computational techniques used to predict how a small molecule, or ligand, might interact with a larger molecule, such as a protein. These methods are invaluable in drug discovery and molecular biology for understanding the basis of molecular recognition. nih.gov

Molecular docking simulations can be used to explore the potential binding of this compound to a variety of hypothetical protein active sites. The process involves generating a multitude of possible binding poses of the ligand within the target's binding pocket and scoring them based on their energetic favorability. This exploration can identify potential biomolecular targets for the compound and provide a conceptual framework for its mechanism of action. The focus of such a conceptual study is on the types of interactions that are possible, such as hydrogen bonds, hydrophobic interactions, and halogen bonds, rather than on predicting a specific biological effect.

A detailed ligand-protein interaction profile can be generated from the most favorable docked poses. nih.gov This profile provides a mechanistic understanding of the binding by identifying the key amino acid residues in the protein's active site that interact with the ligand and the nature of these interactions. For this compound, the primary amine group is a likely hydrogen bond donor, while the nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor. The bromo substituent may participate in halogen bonding, a type of non-covalent interaction that is gaining recognition for its importance in ligand-protein binding. The cyclobutane and pyridine rings can engage in hydrophobic and van der Waals interactions with nonpolar residues in the binding pocket.

Table 4: Conceptual Ligand-Protein Interaction Profile for this compound

| Interaction Type | Ligand Moiety | Potential Interacting Residue Type |

|---|---|---|

| Hydrogen Bond (Donor) | Amine (-NH₂) | Aspartate, Glutamate, Serine |

| Hydrogen Bond (Acceptor) | Pyridine Nitrogen | Serine, Threonine, Tyrosine |

| Halogen Bond | Bromo group (-Br) | Carbonyl oxygen of backbone |

| Hydrophobic Interaction | Cyclobutane ring | Leucine, Isoleucine, Valine |

| π-π Stacking | Pyridine ring | Phenylalanine, Tyrosine, Tryptophan |

Note: This table outlines the potential types of interactions and is for conceptual illustration only.

Structure-Activity Relationship (SAR) Prediction through Computational Methods

Computational methods are instrumental in predicting the structure-activity relationships of novel compounds, thereby guiding the design of molecules with desired properties.

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. fiveable.mewikipedia.org This approach is foundational in medicinal chemistry for optimizing lead compounds and predicting the activity of newly designed molecules. rsc.org

The development of a QSAR model for a series of analogs of this compound would begin with the synthesis and biological evaluation of a set of structurally related compounds. For each compound, a variety of molecular descriptors, which are numerical representations of molecular properties, would be calculated. These descriptors can be categorized as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), and hydrophobic (e.g., logP), among others.

Statistical methods such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are then employed to generate a mathematical equation that correlates the molecular descriptors with the observed biological activity. ijsdr.org A robust QSAR model should be statistically significant and have high predictive power, which is assessed through rigorous validation techniques.

To illustrate this, a hypothetical QSAR study on a series of this compound analogs is presented below. In this hypothetical scenario, the inhibitory activity against a specific enzyme is the biological endpoint.

| Compound | Substituent (R) | Log(1/IC50) | LogP | Molecular Weight (g/mol) | Dipole Moment (Debye) |

|---|---|---|---|---|---|

| 1 | H | 5.2 | 2.1 | 227.1 | 2.5 |

| 2 | F | 5.4 | 2.2 | 245.1 | 3.1 |

| 3 | Cl | 5.8 | 2.6 | 261.5 | 3.3 |

| 4 | CH3 | 5.5 | 2.5 | 241.1 | 2.4 |

| 5 | OCH3 | 5.9 | 2.3 | 257.1 | 2.8 |

| 6 | NO2 | 6.2 | 2.0 | 272.1 | 4.5 |

A hypothetical QSAR equation derived from this data could be:

Log(1/IC50) = 0.5 * LogP - 0.01 * Molecular Weight + 0.2 * Dipole Moment + 4.5

This equation suggests that higher hydrophobicity and dipole moment, along with lower molecular weight, could lead to increased biological activity in this hypothetical series.

Pharmacophore modeling is a powerful tool in drug discovery used to identify the essential three-dimensional arrangement of chemical features necessary for a molecule to interact with a specific biological target. dergipark.org.trnih.gov A pharmacophore model can be generated based on the structure of a known active ligand or the active site of a target protein. nih.gov This model then serves as a 3D query for virtual screening of large compound libraries to identify novel molecules with the potential for similar biological activity. dovepress.com

For this compound, a hypothetical pharmacophore model could be developed based on its key structural features. These features would likely include:

A Hydrogen Bond Acceptor: The nitrogen atom in the pyridine ring.

A Hydrogen Bond Donor: The primary amine group on the cyclobutane ring.

An Aromatic Ring: The pyridine ring itself.

A Halogen Bond Donor: The bromine atom, which can participate in halogen bonding.

The spatial arrangement of these features would define the pharmacophore. The table below outlines the hypothetical features of a pharmacophore model for this compound.

| Feature | Description | Geometric Constraints (Hypothetical) |

|---|---|---|

| Aromatic Ring (AR) | Centroid of the pyridine ring | Radius: 1.5 Å |

| Hydrogen Bond Acceptor (HBA) | Pyridine nitrogen | Location defined by the nitrogen atom's coordinates |

| Hydrogen Bond Donor (HBD) | Primary amine group | Location defined by the nitrogen atom's coordinates |

| Halogen Bond Donor (HBD) | Bromine atom | Location defined by the bromine atom's coordinates |

This pharmacophore model could then be used to search for other molecules that possess these chemical features in a similar spatial arrangement, potentially leading to the discovery of new active compounds.

Reaction Mechanism Studies Using Computational Chemistry

Computational chemistry provides profound insights into the mechanisms of chemical reactions, allowing for the study of transient species like transition states that are often difficult to observe experimentally. rsc.orggrnjournal.us Density Functional Theory (DFT) is a widely used quantum mechanical method for investigating reaction pathways, calculating activation energies, and determining the geometries of reactants, intermediates, transition states, and products. numberanalytics.comcoe.edu

A hypothetical application of computational chemistry to study a reaction involving this compound could be the investigation of a nucleophilic aromatic substitution reaction, where the bromine atom is displaced by a nucleophile. Computational methods would be used to model the reaction pathway, identifying the key transition state and any intermediates.

The energetic profile of the reaction can be visualized using a reaction coordinate diagram. A hypothetical diagram for the nucleophilic substitution of this compound is presented below, showing the relative energies of the reactants, transition state, and products.

The table below summarizes the hypothetical calculated energetic data for this reaction.

| Species | Relative Energy (kcal/mol) |

|---|---|

| Reactants | 0.0 |

| Transition State | +25.5 |

| Products | -10.2 |

Such computational studies are invaluable for understanding the reactivity of this compound and for predicting the feasibility of various chemical transformations. numberanalytics.comresearchgate.net

Exploration of Structure Activity Relationships and Analog Design Principles

Systematic Modification Strategies of the Bromopyridine Moiety

The bromopyridine ring of 1-(6-Bromopyridin-2-yl)cyclobutanamine offers multiple avenues for structural modification to probe and enhance biological activity. Key strategies include altering the position and nature of the halogen substituent, introducing a variety of other functional groups onto the pyridine (B92270) ring, and exploring bioisosteric replacements for the pyridine nitrogen itself.

Positional Isomerism of Bromine and other Halogens

The location and identity of the halogen atom on the pyridine ring can significantly influence the compound's electronic distribution, lipophilicity, and ability to form halogen bonds with biological targets. Moving the bromine atom from the 6-position to other available positions on the pyridine ring would generate a series of positional isomers. The resulting electronic and steric alterations can dramatically impact binding affinity.

Furthermore, replacing bromine with other halogens (fluorine, chlorine, or iodine) can fine-tune the compound's properties. Fluorine, being highly electronegative and small, can alter metabolic stability and binding interactions. Chlorine offers a balance of size and electronegativity, while iodine, being the largest and most polarizable, can introduce strong van der Waals interactions.

| Modification | Rationale | Potential Impact on Activity |

| Positional Isomerism of Bromine | Probing different binding pockets and altering electronic properties. | May increase or decrease binding affinity and selectivity. |

| Replacement with Fluorine | Enhancing metabolic stability and altering electronic character. | Can improve pharmacokinetic properties and binding. |

| Replacement with Chlorine | Modulating lipophilicity and steric interactions. | May lead to optimized binding and physicochemical properties. |

| Replacement with Iodine | Introducing strong polarizable interactions. | Potential for enhanced binding through halogen bonding. |

| Substituent | Position | Potential Effect |

| Methoxy (-OCH3) | 3, 4, or 5 | Can act as a hydrogen bond acceptor and influence solubility. |

| Hydroxyl (-OH) | 3, 4, or 5 | Can act as a hydrogen bond donor and acceptor, potentially increasing potency. |

| Amino (-NH2) | 3, 4, or 5 | Can act as a hydrogen bond donor and alter basicity. |

| Cyano (-CN) | 3, 4, or 5 | Electron-withdrawing group that can modulate electronic properties. |

| Methyl (-CH3) | 3, 4, or 5 | Can provide beneficial steric interactions and increase lipophilicity. |

Bioisosteric Replacement of the Pyridine Nitrogen

Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties, is a powerful tool in drug design. Replacing the nitrogen atom in the pyridine ring with a carbon atom to form a substituted phenyl ring is a common bioisosteric strategy. This modification removes the hydrogen bond accepting capability of the pyridine nitrogen and alters the electronic nature of the ring, which can impact binding and selectivity. Another approach is the replacement of the pyridine-N-oxide moiety with a 2-difluoromethylpyridine group, which has been shown to enhance biological activity in some cases nih.govnih.gov. Pyridine moieties are frequently utilized in the bioisosteric replacement of benzene (B151609) rings to improve properties such as hydrogen bonding ability, basicity, and aqueous solubility mdpi.com.

Systematic Modification Strategies of the Cyclobutanamine Moiety

The cyclobutanamine portion of the molecule provides a three-dimensional scaffold that is critical for its interaction with biological targets. Modifications to this moiety, including altering the ring size and substitution pattern, as well as replacing the amine functionality, can lead to significant changes in biological activity.

Alterations to the Cyclobutane (B1203170) Ring Size and Substitution Pattern

The cyclobutane ring, with its puckered conformation, presents a unique spatial arrangement of substituents. nih.gov The strain energy of the cyclobutane ring is notably high, which can be a factor in its chemical reactivity and binding energetics. nih.gov Altering the ring size to cyclopropane (B1198618), cyclopentane (B165970), or cyclohexane (B81311) would change the bond angles and the distances between the amine group and the pyridine ring, thereby affecting how the molecule fits into a binding site.

Furthermore, the introduction of substituents on the cyclobutane ring itself can probe for additional binding interactions. For example, methyl or hydroxyl groups at different positions on the cyclobutane ring could fill hydrophobic or hydrophilic pockets within the target protein, respectively.

| Modification | Rationale | Potential Impact on Activity |

| Cyclopropane Ring | Increased ring strain and altered bond angles. | May lead to a more rigid conformation and different binding orientation. |

| Cyclopentane Ring | Less ring strain than cyclobutane, offering more conformational flexibility. | Could allow for better adaptation to the binding site. |

| Cyclohexane Ring | Chair and boat conformations provide different substituent orientations. | Can explore larger binding pockets and different conformational preferences. |

| Substitution on the Ring | Introducing methyl, hydroxyl, or other groups. | Can lead to additional favorable interactions with the target. |

Replacement of the Amine Functionality

The primary amine of the cyclobutanamine moiety is a key functional group, likely involved in crucial hydrogen bonding or ionic interactions with the biological target. Replacing this amine with other functional groups can help to elucidate the nature of these interactions. For instance, replacing the amine with a hydroxyl group would change it from a basic, hydrogen bond donor to a neutral, hydrogen bond donor/acceptor. An amide functionality would introduce both hydrogen bond donor and acceptor capabilities with a different spatial arrangement.

| Functional Group Replacement | Rationale | Potential Impact on Activity |

| Hydroxyl (-OH) | Probing the importance of basicity versus hydrogen bonding. | Likely to alter or diminish activity if an ionic interaction is critical. |

| Amide (-NHC(O)R) | Introducing a different hydrogen bonding pattern and steric bulk. | May find new interactions within the binding site or be detrimental to binding. |

| Methyl Ether (-OCH3) | Removing hydrogen bonding capability while maintaining some steric bulk. | Can help determine the necessity of the hydrogen bond donor. |

Through the systematic application of these modification strategies, a comprehensive understanding of the structure-activity relationships for this compound can be developed. This knowledge is instrumental in guiding the design of new analogs with improved therapeutic potential.

Stereochemical Influences of the Cyclobutane Ring

The cyclobutane ring, a four-membered carbocycle, is a critical structural component that imparts significant conformational constraints on molecules. Unlike more flexible alkyl chains, the cyclobutane scaffold offers a degree of rigidity that is increasingly utilized in medicinal chemistry. nih.gov Its structure is not planar; instead, it adopts a puckered or "butterfly" conformation to alleviate torsional strain that would be present in a flat arrangement. pharmacyfreak.commasterorganicchemistry.com This puckering results in substituents occupying distinct spatial positions, which can be crucial for biological activity.

The inherent strain energy of the cyclobutane ring is approximately 26.3 kcal/mol. nih.gov This strain influences its chemical properties and conformation. The non-planar structure means that substituents on the ring can exist in different stereochemical arrangements (e.g., cis/trans isomers in disubstituted cyclobutanes), leading to vastly different three-dimensional shapes. researchgate.net This conformational restriction is a key principle in analog design, as it can lock the pharmacophoric elements—in this case, the aminomethyl group and the bromopyridinyl group—into a specific orientation that is optimal for binding to a biological target. pharmacyfreak.comnih.gov By reducing the number of accessible conformations, the entropic penalty of binding is lowered, which can lead to enhanced potency and selectivity. Furthermore, the introduction of a rigid scaffold like cyclobutane can improve metabolic stability. pharmacyfreak.comrsc.org

| Property | Description | Implication in Drug Design |

|---|---|---|

| Conformation | Adopts a non-planar, puckered ("butterfly") shape to minimize torsional strain. pharmacyfreak.commasterorganicchemistry.com | Creates specific 3D orientations for substituents, influencing molecular shape and fit into a binding pocket. |

| Rigidity | Less flexible than open-chain alkanes, providing conformational constraint. nih.govnih.gov | Reduces the entropic cost of binding, potentially increasing affinity and selectivity for a target. |

| Stereoisomerism | Allows for different spatial arrangements of substituents (e.g., cis/trans), each with a unique molecular geometry. researchgate.net | Enables fine-tuning of the molecule's shape to optimize interactions with a biological target. |

Elucidation of Key Structural Features for Molecular Recognition

Role of Bromine in Molecular Interactions

The incorporation of halogen atoms, particularly bromine, is a well-established strategy in drug design to enhance molecular interactions. ump.edu.plump.edu.pl The bromine atom on the pyridine ring of this compound is not merely a passive substituent; it can actively participate in a highly directional, non-covalent interaction known as a halogen bond. semanticscholar.org

This phenomenon arises from an anisotropic distribution of electron density around the bromine atom. While the region perpendicular to the C-Br bond is electron-rich and electronegative, the area directly opposite the covalent bond axis has a region of electron density depletion. This creates a positive electrostatic potential known as a "sigma-hole" (σ-hole). ump.edu.pl This electropositive region can act as a Lewis acid, forming an attractive interaction with an electron-rich Lewis base, such as the oxygen or nitrogen atoms found in the side chains of amino acids within a protein. ump.edu.plnih.gov These halogen bonds are highly directional and can contribute significantly to the affinity and selectivity of a ligand for its target. ump.edu.plnih.gov The use of bromine in drug design has been shown to increase therapeutic activity and favorably affect drug-target interactions. ump.edu.plsemanticscholar.org

| Feature | Description | Significance |

|---|---|---|

| Mechanism | Formation of a non-covalent bond via an electropositive "sigma-hole" on the bromine atom. ump.edu.plsemanticscholar.org | Provides a specific and directional interaction that can anchor a ligand in a binding site. |

| Interaction Partners | Electron-rich atoms such as oxygen, nitrogen, or sulfur, commonly found in protein active sites. ump.edu.pl | Enhances binding affinity and contributes to the selectivity of the molecule for its target. |

| Application | A recognized strategy in medicinal chemistry to improve the potency and pharmacokinetic properties of a drug candidate. ump.edu.pltethyschemical.com | Can lead to improved therapeutic activity and duration of action. semanticscholar.org |

Contribution of Cyclobutane Ring Rigidity and Steric Bulk

The cyclobutane ring serves as a rigid scaffold that dictates the spatial presentation of the key pharmacophoric groups. nih.gov This rigidity is advantageous for molecular recognition as it pre-organizes the molecule into a conformation that is more complementary to the binding site, thereby minimizing the entropic penalty associated with binding. nih.gov This principle is often exploited in drug design to enhance binding affinity. pharmacyfreak.com

Hydrogen Bonding and π-π Stacking Interactions

Non-covalent interactions such as hydrogen bonds and π-π stacking are fundamental to the process of molecular recognition by proteins. rsc.org The structure of this compound contains functional groups capable of participating in both types of interactions.

Hydrogen Bonding: The primary amine (-NH₂) on the cyclobutane ring is a potent hydrogen bond donor. The nitrogen atom within the pyridine ring can act as a hydrogen bond acceptor. These groups can form directional hydrogen bonds with complementary amino acid residues in a protein target, such as serine, threonine, asparagine, or glutamine, thereby anchoring the molecule within the binding site.

π-π Stacking: The bromopyridine ring is an aromatic system that can engage in π-π stacking interactions. nih.gov This type of interaction occurs when two aromatic rings stack face-to-face or in an offset manner, stabilized by electrostatic and van der Waals forces. Aromatic amino acids like phenylalanine, tyrosine, and tryptophan are common partners for such interactions in protein-ligand complexes. These stacking forces are crucial for the stability of the bound complex. nih.gov Research has also suggested that the presence of hydrogen bonding can modulate the electron density of aromatic rings, which in turn can increase the strength of π-π stacking interactions. rsc.org

| Interaction Type | Molecular Feature | Potential Protein Partner (Amino Acid Residues) |

|---|---|---|

| Hydrogen Bond Donor | Primary amine (-NH₂) | Aspartate, Glutamate, Serine, Threonine |

| Hydrogen Bond Acceptor | Pyridine Nitrogen | Serine, Threonine, Asparagine, Glutamine |

| π-π Stacking | Bromopyridine Ring | Phenylalanine, Tyrosine, Tryptophan |

| Halogen Bond | Bromine Atom | Carbonyl oxygen (backbone), Serine, Threonine |

Potential Academic and Research Applications Excluding Clinical

Role as a Chemical Building Block in Complex Molecule Synthesis

As a commercially available reagent, 1-(6-Bromopyridin-2-yl)cyclobutanamine is categorized as a building block for organic synthesis. Its structure features two key reactive sites: the primary amine on the cyclobutane (B1203170) ring and the bromine atom on the pyridine (B92270) ring. These functional groups, in theory, allow for a range of chemical transformations. The amine can undergo reactions such as acylation, alkylation, and reductive amination, while the bromo-substituent is amenable to various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), which are fundamental in constructing more complex molecular architectures.

Precursor in Medicinal Chemistry Research (without clinical context)

While related structures containing bromopyridine and cycloalkylamine moieties are of interest in medicinal chemistry for their potential to interact with biological targets, no specific non-clinical studies detailing the use of this compound as a precursor for the synthesis of bioactive compounds have been identified. The potential for this compound to serve as a starting material in the exploration of new chemical space for drug discovery remains hypothetical without published examples.

Utility in Agrochemical and Materials Science Research

There is no available research data to suggest the application of this compound in the fields of agrochemical or materials science research.

Use in Mechanistic Studies of Chemical Reactions

No publications were found that describe the use of this compound in mechanistic studies of chemical reactions.

Future Research Directions and Unexplored Avenues

Investigation of Novel Catalytic Transformations

The 6-bromo-2-substituted pyridine (B92270) structure is a versatile precursor for a variety of transition-metal-catalyzed cross-coupling reactions. researchgate.net Future research should focus on leveraging the bromine atom for the synthesis of more complex molecules. The inherent reactivity of the C-Br bond allows for the introduction of diverse functional groups, opening pathways to new chemical entities.

Key areas for investigation include:

Suzuki-Miyaura Coupling: Introducing aryl or vinyl groups.

Sonogashira Coupling: Forming carbon-carbon triple bonds by reacting with terminal alkynes.

Buchwald-Hartwig Amination: Creating new C-N bonds with various amines.

Ullmann-type Reactions: Facilitating the formation of C-O, C-S, and C-N bonds. researchgate.net

Furthermore, exploring domino reactions initiated at the bromopyridine site could lead to efficient, one-pot syntheses of complex heterocyclic systems. For instance, Ru(II)-mediated catalytic systems have been shown to convert 2-bromopyridines into multi-heteroarylated 2-pyridone products through a sequence of C-O/C-N/C-C bond formations. nih.gov Applying such methodologies to 1-(6-Bromopyridin-2-yl)cyclobutanamine could yield novel molecular architectures.

Table 1: Potential Catalytic Cross-Coupling Reactions

| Reaction Name | Catalyst/Reagents | Bond Formed | Potential Product Moiety |

|---|---|---|---|

| Suzuki-Miyaura | Pd catalyst, Base, Boronic acid/ester | C-C | Biaryl or Aryl-vinyl |

| Sonogashira | Pd/Cu catalyst, Base, Terminal alkyne | C-C (sp) | Aryl-alkyne |

| Buchwald-Hartwig | Pd catalyst, Base, Amine | C-N | Diaryl amine |

| Heck | Pd catalyst, Base, Alkene | C-C | Aryl-alkene |

Exploration of Asymmetric Synthesis Routes

The cyclobutanamine portion of the molecule contains a stereocenter, making the development of asymmetric syntheses a critical research avenue. Chiral cyclobutane (B1203170) moieties are important components of many biologically active molecules. nih.gov Future work could focus on producing enantiomerically pure forms of this compound, which is essential for developing potential therapeutic agents.

Potential strategies for exploration include:

Catalytic [2+2] Cycloadditions: Asymmetric [2+2] cycloaddition reactions are a powerful tool for constructing chiral cyclobutane rings. nih.gov Research into reacting a 6-bromopyridin-2-yl substituted ketene (B1206846) or alkene with another olefin in the presence of a chiral catalyst could provide a direct route to the cyclobutane core with high enantioselectivity.

Asymmetric Hydrogenation: Ruthenium-catalyzed asymmetric transfer hydrogenation is a highly effective method for producing chiral amino alcohols from unprotected α-ketoamines. nih.gov A synthetic route involving an α-keto precursor to the cyclobutanamine moiety could be subjected to this type of reaction to install the desired stereochemistry.

Dynamic Kinetic Asymmetric Transformations (DYKATs): Recent advances have shown the utility of DYKATs in creating chiral cyclobutane boronic esters from bicyclo[1.1.0]butanes. nih.gov Investigating similar strain-release-driven methodologies could offer a novel and efficient pathway to enantiopure cyclobutane-containing building blocks for the synthesis of the target molecule.

Advanced Materials Science Applications Based on Structural Motifs